1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a brominated furan ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Triazole Ring: The brominated furan is then reacted with sodium azide and a copper(I) catalyst to form the triazole ring through a Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and cycloaddition steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological and inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
Uniqueness
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom on the furan ring and the triazole moiety provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C7H7BrN4O |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
1-[(5-bromofuran-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-1-5(4-13-6)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2 |
InChI Key |
ZEXVPXUJCYZOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CN2C=C(N=N2)N)Br |
Origin of Product |
United States |
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